4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid
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Overview
Description
SWE101 is a potent inhibitor of soluble epoxide hydrolase (sEH), specifically targeting the N-terminal phosphate domain. This compound has shown significant potential in scientific research due to its ability to inhibit sEH activity in humans and rats, with IC50 values of 4 μM and 2.8 μM, respectively .
Preparation Methods
The synthesis of SWE101 involves several key steps:
SN2 Substitution: The preparation begins with an SN2 substitution at the α-bromo position of phenacyl bromide to afford an intermediate compound.
Refluxing with Acetamide and Boron Trifluoride Diethyl Etherate: This intermediate is then refluxed with excess acetamide and boron trifluoride diethyl etherate to form a 1,3-oxazole ring.
Bromination and Suzuki Coupling: The oxazole ring is brominated using N-bromosuccinimide (NBS) and subsequently undergoes Suzuki coupling to yield SWE101.
Chemical Reactions Analysis
SWE101 undergoes various chemical reactions, including:
Oxidation: SWE101 can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving SWE101 are less common but can be performed under controlled conditions.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using reagents like NBS for bromination.
Scientific Research Applications
SWE101 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the physiological and pathophysiological roles of sEH phosphatase activity.
Industry: Utilized in the development of new chemical probes and inhibitors for various biochemical pathways.
Mechanism of Action
SWE101 exerts its effects by inhibiting the activity of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxides, which are involved in various physiological processes. By inhibiting sEH, SWE101 affects the levels of epoxides and their corresponding diols, thereby influencing metabolic pathways related to cholesterol and other lipids .
Comparison with Similar Compounds
SWE101 is unique in its selective inhibition of the N-terminal phosphate domain of sEH. Similar compounds include:
- sEH inhibitor-13
- sEH inhibitor-12
- mEH-IN-1
- GSK2256294A
- sEH/FLAP-IN-1
- EC5026
- sEH/AChE-IN-3
- AUDA
- sEH/HDAC6-IN-1
These compounds share similar inhibitory properties but differ in their selectivity, potency, and specific applications.
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c20-14-10-9-13(11-15(14)21)18-19(12-5-2-1-3-6-12)25-16(22-18)7-4-8-17(23)24/h1-3,5-6,9-11H,4,7-8H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIADWSXPNFQQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)CCCC(=O)O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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